molecular formula C12H15NO5 B15124010 (R)-3-(Cbz-amino)-4-hydroxybutanoic Acid

(R)-3-(Cbz-amino)-4-hydroxybutanoic Acid

Cat. No.: B15124010
M. Wt: 253.25 g/mol
InChI Key: WYDXTGWCWIHLPO-UHFFFAOYSA-N
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Description

®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a hydroxyl group on a butanoic acid backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method includes the reaction of ®-4-hydroxybutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Hydrogenation using palladium on carbon (Pd/C) in methanol.

Major Products

    Oxidation: ®-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid.

    Reduction: ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid.

    Substitution: ®-4-hydroxybutanoic acid.

Scientific Research Applications

®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of peptides and proteins.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino acid can interact with its molecular targets, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid
  • ®-3-(((tert-butoxycarbonyl)amino)-4-hydroxybutanoic acid
  • ®-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid

Uniqueness

®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

4-hydroxy-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H15NO5/c14-7-10(6-11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)

InChI Key

WYDXTGWCWIHLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CO

Origin of Product

United States

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